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Compound of Interest

Compound Name: Hpk1-IN-55

Cat. No.: B15613741

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of Hpk1-IN-55, a selective and orally active inhibitor of
Hematopoietic Progenitor Kinase 1 (HPK1). Detailed protocols for key in vitro and in vivo
experiments are outlined to guide researchers in the evaluation of this and similar kinase
inhibitors.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling.[1][2] By phosphorylating downstream targets such as SLP-76, HPK1 attenuates T-
cell activation, proliferation, and cytokine production.[2] This immunosuppressive function
makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer
immunotherapy.[2][3] Hpk1-IN-55 (also referred to as compound 19) is a potent and selective
inhibitor of HPK1 with demonstrated anti-cancer effects.[4]
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Pharmacokinetic Parameters of Hpk1-IN-55

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15613741?utm_src=pdf-interest
https://www.benchchem.com/product/b15613741?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32844715/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_HPK1_Inhibition_in_Cell_Based_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_HPK1_Inhibition_in_Cell_Based_Assays.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_HPK1_Inhibition_in_Cell_Based_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7789447/
https://www.benchchem.com/product/b15613741?utm_src=pdf-body
https://www.medchemexpress.com/hpk1-in-55.html
https://www.benchchem.com/product/b15613741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Species Route Dose Parameter Value Unit
Monkey \ 1 mg/kg Clp 11.41 mL/min/kg
DNAUC(0-
Monkey PO 2 mg/kg 560.5 h*ng/mL
24h)
Monkey PO 2 mg/kg F% 42.0 %
Beagle Dog Y - Clp 11.44 mL/min/kg
Beagle Dog v - vd 5.58 L/kg
Data sourced from MedchemExpress.[4]
Assay System Parameter Value Unit
HPK1 Enzymatic
- IC50 <0.51 nM
Assay
IL-2 Secretion Human PBMCs EC50 43.3 nM
Purified Human
IL-2 Release EC50 38.8 nM
Pan T-cells
Purified Human
IFN-y Release EC50 49.2 nM

Pan T-cells

Data sourced from MedchemExpress.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for the

pharmacokinetic and pharmacodynamic evaluation of Hpk1-IN-55.
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Caption: HPK1 Signaling Pathway and Inhibition by Hpk1-IN-55.
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Caption: General Workflow for PK/PD Evaluation of Hpk1-IN-55.
Experimental Protocols

In Vitro Protocols

1. HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
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This protocol is adapted from established methods for HPK1 inhibitors.[1]

e Objective: To determine the in vitro inhibitory potency (IC50) of Hpk1-IN-55 against the

HPK1 enzyme.

o Materials:

Recombinant human HPK1 enzyme

Biotinylated peptide substrate (e.g., ULight-SLP-76)

Europium-labeled anti-phospho-substrate antibody (e.g., anti-pSLP-76 (Ser376))
ATP

Assay buffer (e.g., Tris-HCI, MgCI2, DTT, BSA)

Hpk1-IN-55 (serial dilutions)

384-well low-volume plates

Plate reader capable of TR-FRET detection

e Procedure:

[¢]

Prepare serial dilutions of Hpk1-IN-55 in DMSO and then in assay buffer.
Add HPK1 enzyme to the wells of the 384-well plate.
Add the diluted Hpk1-IN-55 or vehicle (DMSO) to the respective wells.

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for
compound binding.

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and
ATP.

Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.
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o Stop the reaction by adding EDTA.

o Add the Europium-labeled anti-phospho-substrate antibody.
o Incubate to allow for antibody binding.

o Read the plate on a TR-FRET-compatible plate reader.

o Calculate the percent inhibition for each concentration of Hpk1-IN-55 and determine the
IC50 value using a non-linear regression curve fit.

2. Cellular Phospho-SLP-76 (pSLP-76) Assay (Phospho-Flow Cytometry)

This protocol is based on established methods for measuring HPK1 target engagement in cells.

[2][5]

e Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation by Hpk1-IN-
55 in a cellular context.

e Materials:
o Human Peripheral Blood Mononuclear Cells (PBMCSs) or a suitable T-cell line (e.g., Jurkat)
o RPMI-1640 medium with 10% FBS
o Hpk1-IN-55 (serial dilutions)
o T-cell stimulator (e.g., anti-CD3/CD28 antibodies)
o Fixation buffer (e.g., paraformaldehyde-based)
o Permeabilization buffer (e.g., methanol-based)
o Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
o Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD8)

o FACS buffer (e.g., PBS with BSA and sodium azide)
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o

Flow cytometer

e Procedure:

[e]

Isolate PBMCs from healthy donor blood or culture Jurkat cells.
Pre-treat the cells with serial dilutions of Hpk1-IN-55 or vehicle for 1-2 hours at 37°C.

Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes)
to induce TCR signaling and HPK1 activation.

Fix the cells immediately with fixation buffer.

Permeabilize the cells with permeabilization buffer.

Stain the cells with the anti-pSLP-76 antibody and any cell surface marker antibodies.
Wash the cells with FACS buffer.

Acquire data on a flow cytometer.

Gate on the T-cell population (e.g., CD3+) and quantify the median fluorescence intensity
(MFI) of pSLP-76.

Determine the IC50 value of Hpk1-IN-55 for pSLP-76 inhibition.

3. Cytokine Release Assay (e.g., IL-2, IFN-y)

This assay measures the functional consequence of HPK1 inhibition on T-cell effector function.

[4]

o Objective: To quantify the enhancement of cytokine production (IL-2, IFN-y) from T-cells

upon treatment with Hpk1-IN-55.

o Materials:

o

o

Purified human pan T-cells or PBMCs

Complete cell culture medium
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o Hpk1-IN-55 (serial dilutions)

o T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or antibodies)

o ELISA or multiplex immunoassay kit for IL-2 and IFN-y

e Procedure:

[¢]

Plate the T-cells or PBMCs in a 96-well culture plate.

o Treat the cells with serial dilutions of Hpk1-IN-55 or vehicle.
o Stimulate the cells with anti-CD3/CD28.

o Incubate for 24-72 hours at 37°C.

o Collect the cell culture supernatant.

o Measure the concentration of IL-2 and IFN-y in the supernatant using an appropriate
immunoassay.

o Plot the cytokine concentration against the Hpk1-IN-55 concentration and determine the
EC50 value.

In Vivo Protocols

1. Mouse Pharmacokinetic (PK) Study
This is a generalized protocol for assessing the PK of an orally administered kinase inhibitor.[6]
e Objective: To determine the pharmacokinetic profile of Hpk1-IN-55 in mice.
» Materials:
o Hpk1-IN-55
o Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

o Male Balb/c mice
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[e]

Oral gavage needles

o

Blood collection supplies (e.g., EDTA-coated tubes)

[¢]

Centrifuge

o

LC-MS/MS system for bioanalysis

e Procedure:

o

Formulate Hpk1-IN-55 in the vehicle at the desired concentration.
o Administer a single oral dose of Hpk1-IN-55 to a cohort of mice.

o Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours
post-dose).

o Process the blood samples to obtain plasma.
o Store plasma samples at -80°C until analysis.

o Quantify the concentration of Hpk1-IN-55 in the plasma samples using a validated LC-
MS/MS method.

o Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
2. In Vivo Pharmacodynamic (PD) and Efficacy Study in a Syngeneic Tumor Model
This protocol combines PD and efficacy endpoints in a tumor-bearing mouse model.[4]
» Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of Hpk1-IN-55.
o Animal Model: Balb/c mice bearing CT26 murine colorectal cancer tumors.[4]
o Materials:
o Hpk1-IN-55 formulated for oral administration

o Tumor-bearing mice
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o Calipers for tumor measurement

o Tissues for biomarker analysis (spleen, tumor)

o Reagents for pSLP-76 analysis (e.g., SIMoA or flow cytometry)

e Procedure:

[¢]

Implant CT26 tumor cells subcutaneously into Balb/c mice.

o Once tumors are established, randomize mice into treatment groups (vehicle, Hpk1-IN-55
at various doses).

o Administer Hpk1-IN-55 orally (e.qg., twice daily for 5 weeks).[4]

o Monitor tumor growth by caliper measurements at regular intervals.

o At specified time points after the final dose, collect blood, spleen, and tumor tissue for PD
analysis.

o Process spleen and tumor tissue to prepare single-cell suspensions or lysates.

o Measure pSLP-76 levels in the spleen as a PD biomarker of HPK1 inhibition.[1]

o Analyze tumor-infiltrating lymphocytes (TILs) for activation markers and effector function.

o Plot tumor volume over time to assess anti-tumor efficacy.

o Correlate drug exposure (from satellite PK studies) with PD biomarker modulation and
anti-tumor activity.
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pharmacodynamic-studies-of-hpk1-in-55]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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